4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole typically involves the following steps:
Sulfonylation: The methylsulfonylmethyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and sulfonylation steps.
Types of Reactions:
Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Cyclization: Cyclization reactions may require specific catalysts and controlled temperatures.
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Cyclization: Fused ring systems with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methylsulfonylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Methylsulfonyl)phenyl)benzimidazole: Known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.
4-Methylimidazole: Another imidazole derivative with distinct biological activities.
Uniqueness: 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole stands out due to its unique combination of a nitro group and a methylsulfonylmethyl group, which confer specific chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9N3O4S |
---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
4-(methylsulfonylmethyl)-5-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O4S/c1-17(15,16)4-6-8(12(13)14)3-2-7-9(6)11-5-10-7/h2-3,5H,4H2,1H3,(H,10,11) |
InChI-Schlüssel |
JGYURHZOGYUOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.